4-(aminomethyl)-N-methylbenzenesulfonamide

Beschreibung

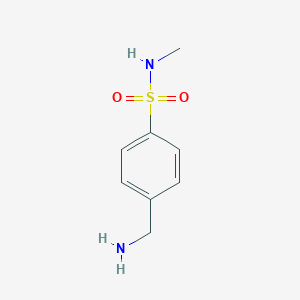

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(aminomethyl)-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-10-13(11,12)8-4-2-7(6-9)3-5-8/h2-5,10H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXALCZRZTHZBIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586099 | |

| Record name | 4-(Aminomethyl)-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101252-53-3 | |

| Record name | 4-(Aminomethyl)-N-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101252-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Aminomethyl)-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)-N-methylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 Aminomethyl N Methylbenzenesulfonamide

Established Synthetic Routes for 4-(aminomethyl)-N-methylbenzenesulfonamide

The synthesis of this compound is typically achieved through multi-step reaction sequences that allow for the controlled installation of the required functional groups.

Multi-step Synthesis Protocols

A common and well-established route for the synthesis of this compound commences with a readily available starting material, p-toluenesulfonyl chloride. This multi-step protocol involves the sequential formation of the sulfonamide bond followed by functionalization of the methyl group.

The initial step involves the reaction of p-toluenesulfonyl chloride with methylamine (B109427). This nucleophilic substitution reaction at the sulfonyl chloride group readily forms N-methyl-p-toluenesulfonamide. The reaction is typically carried out in a suitable solvent such as dichloromethane or a mixture of tetrahydrofuran (B95107) and dichloromethane at a reduced temperature, often 0 °C, to control the exothermicity of the reaction. A white precipitate of methylamine hydrochloride is formed as a byproduct, which can be removed by filtration.

The subsequent step focuses on the functionalization of the methyl group of N-methyl-p-toluenesulfonamide. A common strategy is the radical bromination of the benzylic methyl group to yield 4-(bromomethyl)-N-methylbenzenesulfonamide. This transformation is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride, and the reaction is initiated by heat or light.

With the activated benzylic position, the introduction of the amino group can be accomplished through various methods. One of the most reliable methods is the Gabriel synthesis. This involves the reaction of 4-(bromomethyl)-N-methylbenzenesulfonamide with potassium phthalimide (B116566) to form the corresponding N-protected intermediate, N-((4-(N-methylsulfamoyl)phenyl)methyl)phthalimide. The final step is the deprotection of the phthalimide group to liberate the primary amine. This is commonly achieved by hydrazinolysis, using hydrazine hydrate in a solvent like ethanol, which results in the formation of the desired this compound and phthalhydrazide as a byproduct. The use of protecting groups is crucial in multi-step synthesis to prevent unwanted side reactions with reactive functional groups like amines.

An alternative to the Gabriel synthesis for the conversion of the bromomethyl intermediate to the aminomethyl group is the reaction with sodium azide to form 4-(azidomethyl)-N-methylbenzenesulfonamide, followed by reduction of the azide to the primary amine. The reduction of the azide can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or with reducing agents such as lithium aluminum hydride (LiAlH4).

Novel and Scalable Synthesis Approaches

Research into more efficient and scalable synthetic methods for benzenesulfonamide (B165840) derivatives is ongoing. One potential novel approach for the synthesis of this compound could involve the direct C-H amination of N-methyl-p-toluenesulfonamide. While not yet specifically reported for this molecule, metal-free C-H amination methodologies are an active area of research and could offer a more atom-economical route by avoiding the need for pre-functionalization of the methyl group.

Another scalable strategy could involve starting from 4-cyanobenzenesulfonyl chloride. Reaction with methylamine would yield 4-cyano-N-methylbenzenesulfonamide. The subsequent catalytic hydrogenation of the nitrile group would then directly produce this compound. Catalytic hydrogenation is a well-established and scalable industrial process.

Precursor Compounds and Reagents in Synthesis

The synthesis of this compound relies on a selection of key precursor compounds and reagents. The choice of these materials is dictated by the specific synthetic route being employed.

| Precursor/Reagent | Role in Synthesis |

| p-Toluenesulfonyl chloride | Starting material for the multi-step synthesis, providing the benzene (B151609) ring and the sulfonyl group. |

| Methylamine | Reactant for the formation of the N-methylsulfonamide bond. |

| N-Bromosuccinimide (NBS) | Reagent for the radical bromination of the methyl group on the benzene ring. |

| Benzoyl peroxide or AIBN | Radical initiator for the bromination reaction with NBS. |

| Potassium phthalimide | Reagent in the Gabriel synthesis for the introduction of a protected primary amine. |

| Hydrazine hydrate | Reagent for the deprotection of the phthalimide group to yield the primary amine. |

| Sodium azide | Reagent for the conversion of a bromomethyl group to an azidomethyl group. |

| Palladium on carbon (Pd/C) | Catalyst for the reduction of an azide or nitrile group to a primary amine via hydrogenation. |

| Lithium aluminum hydride (LiAlH4) | A strong reducing agent for the conversion of an azide or nitrile to a primary amine. |

| 4-Cyanobenzenesulfonyl chloride | An alternative starting material for a route involving nitrile reduction. |

Reaction Conditions and Optimization

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of these parameters is crucial for achieving the desired product with high purity and in a cost-effective manner.

Catalytic and Metal-free Approaches

Catalytic methods play a significant role in several potential synthetic routes to this compound. Catalytic hydrogenation is a key step in the reduction of an azide or a nitrile intermediate to the final primary amine. This method is generally preferred for its clean reaction profile and the ease of removal of the catalyst by filtration.

In recent years, there has been a growing interest in the development of metal-free synthetic methodologies to avoid the potential for metal contamination in the final product and to reduce the environmental impact. For the synthesis of this compound, metal-free approaches could be particularly relevant for the amination step. For instance, the conversion of 4-(bromomethyl)-N-methylbenzenesulfonamide to the corresponding amine could potentially be achieved using ammonia (B1221849) or other nitrogen sources under metal-free conditions, although this may require careful optimization to avoid side reactions.

Solvent Systems and Temperature Regimes

The choice of solvent and the control of temperature are critical for the success of each step in the synthesis of this compound.

For the initial sulfonamide formation, aprotic solvents like dichloromethane are often employed at low temperatures (e.g., 0 °C) to moderate the reactivity of the sulfonyl chloride and to control the reaction rate. The radical bromination step typically requires a non-polar solvent such as carbon tetrachloride, and the reaction is often carried out at the reflux temperature of the solvent to promote the generation of radicals.

The Gabriel synthesis is often conducted in polar aprotic solvents like dimethylformamide (DMF) to ensure the solubility of the reactants. The subsequent hydrazinolysis step is commonly performed in an alcoholic solvent such as ethanol at reflux temperature to facilitate the cleavage of the phthalimide group. The optimization of these solvent and temperature regimes is essential for maximizing the yield and purity of the final product.

Characterization Techniques for Synthesized Compounds

The verification of the chemical structure of this compound and related compounds relies on a suite of advanced analytical techniques. These methods provide unambiguous evidence for the covalent bonding framework, functional groups, and the precise mass of the synthesized molecules. In the solid state, X-ray crystallography offers a definitive view of the three-dimensional arrangement of the molecule.

Spectroscopic methods are indispensable for the detailed structural analysis of organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy provides information on the connectivity of atoms, Fourier Transform Infrared (FTIR) spectroscopy identifies the functional groups present, and High-Resolution Mass Spectrometry (HRMS) determines the exact molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are critical for mapping the carbon-hydrogen framework of this compound.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic protons on the benzene ring typically appear as a set of doublets in the downfield region (around 7.2-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring. The methylene (B1212753) protons of the aminomethyl group (-CH₂NH₂) would likely resonate as a singlet at approximately 3.8-4.2 ppm. The methyl protons attached to the sulfonamide nitrogen (-NHCH₃) are expected to produce a singlet at around 2.4-2.7 ppm. The protons of the primary amine (-NH₂) would appear as a broad singlet, the chemical shift of which can be variable depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The aromatic carbons would show signals in the range of 120-150 ppm. The methylene carbon of the aminomethyl group is anticipated to appear around 45 ppm, while the N-methyl carbon would likely be observed at approximately 25-30 ppm.

For comparison, the related compound N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide exhibits characteristic ¹H NMR signals for its aromatic protons between 6.73 and 7.64 ppm, and the methyl protons of the tosyl group appear as a singlet at 2.35 ppm. The ¹³C NMR spectrum of this compound shows aromatic carbon signals between 110.6 and 149.4 ppm and a methyl carbon signal at 21.5 ppm.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within this compound.

Key expected absorption bands include:

N-H Stretching: The primary amine (-NH₂) group is expected to show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. The N-H bond of the sulfonamide may also show a stretching band in this region.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups appear just below 3000 cm⁻¹.

S=O Stretching: The sulfonyl group (SO₂) gives rise to two strong, characteristic absorption bands. The asymmetric stretching vibration is expected in the range of 1300-1350 cm⁻¹, and the symmetric stretching vibration is anticipated between 1140-1180 cm⁻¹.

S-N Stretching: The stretching vibration of the sulfur-nitrogen bond in the sulfonamide group is expected to appear in the 900-950 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically result in several bands in the 1450-1600 cm⁻¹ region.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound (C₈H₁₂N₂O₂S), the expected exact mass can be calculated and compared to the experimentally determined value. HRMS using electrospray ionization (ESI) is a common method for analyzing sulfonamides. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information, often showing characteristic losses of SO₂ or cleavage of the S-N bond.

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available, analysis of related sulfonamide structures allows for predictions of its key structural features.

For instance, the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide reveals an orthorhombic crystal system with specific cell parameters. In another example, the crystal structure of N,N-diisopropyl-4-methylbenzenesulfonamide features S=O bond lengths of approximately 1.435 Å, an S-N bond length of 1.625 Å, and an S-C bond length of 1.770 Å.

It is expected that the crystal structure of this compound would be stabilized by a network of intermolecular hydrogen bonds. The primary amine (-NH₂) and the sulfonamide N-H group can act as hydrogen bond donors, while the sulfonyl oxygens and the amine nitrogen can act as hydrogen bond acceptors. These interactions play a crucial role in the packing of the molecules in the crystal lattice.

Biological Activities and Pharmacological Investigations of 4 Aminomethyl N Methylbenzenesulfonamide

Enzyme Inhibition Studies

Enzyme inhibition assays are fundamental in pharmacological research to determine the potential therapeutic effects of a compound. Investigations typically focus on enzymes that are well-established targets for various disease states. For 4-(aminomethyl)-N-methylbenzenesulfonamide, the following enzyme targets were investigated.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is a critical enzyme in the nervous system, and its inhibition is a key mechanism for the treatment of conditions such as Alzheimer's disease and myasthenia gravis. Despite a thorough search of scientific literature, no studies were found that specifically evaluated the inhibitory activity of this compound against acetylcholinesterase. Consequently, no data on its potency, such as IC₅₀ or Kᵢ values, are available.

Carbonic Anhydrase (CA) Inhibition

The benzenesulfonamide (B165840) moiety is a well-known pharmacophore for the inhibition of carbonic anhydrases, a family of enzymes involved in various physiological processes. However, a specific investigation into the inhibitory effects of this compound against any of the human carbonic anhydrase isoforms (e.g., CA I, II, IX, XII) could not be located in the available scientific literature. Therefore, no inhibition constants (Kᵢ) or related data for this specific compound are documented.

Nitric Oxide Synthase (NOS) Inhibition

Nitric oxide synthases, including the inducible (iNOS) and endothelial (eNOS) isoforms, are important targets in inflammatory and cardiovascular diseases. A review of published research revealed no studies dedicated to assessing the inhibitory potential of this compound on any NOS isoforms.

Other Enzyme Targets

A broad search for the inhibitory activity of this compound against other significant enzyme targets did not yield any specific research findings. The compound is commercially available as a chemical reagent, suggesting its use may be primarily as a building block in the synthesis of other molecules rather than as a standalone biologically active agent.

Antimicrobial Activities

The evaluation of a compound's ability to inhibit the growth of pathogenic microorganisms is a crucial step in the development of new anti-infective agents.

Antibacterial Efficacy (e.g., against MRSA, MSSA)

Methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-susceptible Staphylococcus aureus (MSSA) are significant bacterial pathogens. While the broader class of sulfonamides has historical importance as antibacterial agents, no specific studies detailing the antibacterial efficacy of this compound against MRSA, MSSA, or any other bacterial strains were found. As a result, data regarding its Minimum Inhibitory Concentration (MIC) or other measures of antibacterial activity are not available.

Antifungal Efficacy (e.g., against Candida spp.)

The arylsulfonamide chemical class, which includes this compound, has demonstrated notable antifungal activity. Research into this area has led to the identification of several compounds with both fungistatic and fungicidal properties, particularly against clinical isolates of Candida albicans and Candida glabrata. nih.gov These findings suggest their potential application in topical formulations, either as standalone treatments or in combination with existing antifungal medications. nih.gov

A study focused on establishing a structure-activity relationship for arylsulfonamide-type compounds screened them against various Candida species. nih.gov From this, a derivative, 4-[[(4-4-((biphenyl-4-ylmethylamino)methyl) benzenesulfonamide, and its hydrochloride salt were found to have fungicidal effects against Candida glabrata. nih.gov The hydrochloride salt of this amine derivative was particularly effective, showing inhibitory effects against Candida glabrata with a Minimum Inhibitory Concentration (MIC) of 0.250 mg/mL, and against two strains of Candida albicans with MIC values ranging from 0.500 to 1.000 mg/mL. nih.gov The enhanced activity of the hydrochloride salt may be attributed to its improved water solubility compared to the free amine form. nih.gov

| Compound | Candida Strain | MIC (mg/mL) |

|---|---|---|

| 4-[[(4-4-((biphenyl-4-ylmethylamino)methyl) benzenesulfonamide hydrochloride | Candida glabrata strain 33 | 0.250 |

| 4-[[(4-4-((biphenyl-4-ylmethylamino)methyl) benzenesulfonamide hydrochloride | Candida albicans strain 12 | 0.500 - 1.000 |

| 4-[[(4-4-((biphenyl-4-ylmethylamino)methyl) benzenesulfonamide hydrochloride | Candida albicans strain 16 | 0.500 - 1.000 |

Antitubercular Activity

Benzenesulfonamide derivatives have been investigated for their potential as antimycobacterial agents. Certain derivatives bearing a substituted imidazole (B134444) ring have demonstrated structure-dependent antimicrobial activity against Mycobacterium abscessus complex strains. mdpi.com For instance, a benzenesulfonamide-bearing imidazole-2-thiol compound with a 4-CF3 substituent on the benzene (B151609) ring showed potent antimicrobial activity against the tested mycobacterial strains, proving more effective than some reference antibiotics. mdpi.com

Furthermore, some salicylanilide benzenesulfonates have shown activity against Mycobacterium tuberculosis, with the most active compound in one study being 4-chloro-2-(4-(trifluoromethyl)phenylcarbamoyl)-phenyl benzenesulfonate, which recorded a MIC of 1 µmol/L. nih.gov The in vitro activity of some of these derivatives is comparable to standard first-line antituberculosis drugs like isoniazid and ethambutol. nih.gov Other studies have also synthesized and evaluated various derivatives, such as 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides, for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.gov

Antiproliferative and Anticancer Properties

The sulfonamide moiety is a key component in a variety of therapeutic agents and has been extensively studied for its anticancer properties. nih.gov These compounds are known to inhibit cancer cell growth, trigger apoptosis, and interfere with the cell cycle. nih.gov

Inhibition of Cancer Cell Proliferation (e.g., TNBC, MCF-7)

Sulfonamide derivatives have shown significant antiproliferative effects against various cancer cell lines, including hormone-dependent MCF-7 breast cancer cells and triple-negative breast cancer (TNBC) cell lines like MDA-MB-231. researchgate.net For example, the compound 2,5-Dichlorothiophene-3-sulfonamide was identified as a promising anticancer agent with GI50 values of 7.13 ± 0.13 µM against MCF-7 cells and 4.62 ± 0.13 µM against MDA-MB231 cells. nih.gov

Other studies have highlighted the efficacy of various synthesized compounds. One study found that several 3,4,6-triaryl-2-pyranones inhibited the growth of both MCF-7 and MDA-MB-231 cells with IC50 values under 50.0 µM. researchgate.net Specifically, compounds 5g, 5h, and 6a demonstrated the highest inhibition of MCF-7 cell growth with an IC50 of 14 µM, while compound 6a was also highly potent against MDA-MD-231 cells with an IC50 of 9.0 µM. researchgate.net

| Compound | Cell Line | Activity (µM) | Metric |

|---|---|---|---|

| 2,5-Dichlorothiophene-3-sulfonamide | MCF-7 | 7.13 ± 0.13 | GI50 |

| 2,5-Dichlorothiophene-3-sulfonamide | MDA-MB231 | 4.62 ± 0.13 | GI50 |

| Compound 6a (a 3,4,6-triaryl-2-pyranone) | MCF-7 | 14 | IC50 |

| Compound 6a (a 3,4,6-triaryl-2-pyranone) | MDA-MB-231 | 9.0 | IC50 |

Mechanism of Action in Cancer Therapy (e.g., DNA binding, oxidative stress)

The anticancer activity of many sulfonamide derivatives is linked to their interaction with DNA, which is a critical target for many anticancer drugs. nih.gov These compounds can bind to DNA, often in the minor groove, leading to the disruption of DNA-related cellular processes. nih.govsemanticscholar.org

Additionally, some sulfonamide derivatives exert their effects by inducing cell cycle arrest and apoptosis. For instance, cinnamoyl sulfonamide hydroxamate derivatives have been shown to cause a decrease in the G0/G1 phase of the cell cycle and an increase in the S phase, indicating a slowdown at various points in the cycle. researchgate.net This is often accompanied by a significant increase in the expression of genes like p21, which plays a role in cell cycle regulation and apoptosis. researchgate.net

Structure-Activity Relationship (SAR) in Anticancer Agents

The anticancer efficacy of benzenesulfonamide derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have provided valuable insights into how different functional groups and substitutions on the benzenesulfonamide ring influence their biological activity. nih.govresearchgate.net

The broad-spectrum antitumor activity of these compounds is affected by the substituents on the benzene ring of the arylsulfonamide and the moieties attached to the nitrogen atom of the sulfonamide group. mdpi.com For example, in a series of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides, modifications to the acetamide function and the substitution pattern of the benzenesulfonamide ring led to the development of an optimized lead compound with enhanced potency. nih.gov Similarly, for benzofuran derivatives containing a benzene-sulfonamide scaffold, the presence of a CONH group was found to be essential for anticancer activity. nih.gov The addition of phenol and chlorine groups enhanced the binding interactions with the target, thereby improving anticancer activity. nih.gov

Anti-inflammatory and Immunomodulatory Effects (e.g., NLRP3 inflammasome inhibition)

The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is linked to a variety of inflammatory diseases. nih.gov Consequently, the development of small molecule inhibitors targeting the NLRP3 inflammasome is a promising therapeutic strategy. nih.gov

Aryl sulfonamide derivatives have been designed and synthesized to act as inhibitors of the NLRP3 inflammasome. nih.govacs.org Certain compounds have been shown to specifically inhibit NLRP3 activation at nanomolar concentrations without affecting other inflammasomes like NLRC4 and AIM2. nih.govacs.org In vivo studies have demonstrated that these compounds can reduce the production of the pro-inflammatory cytokine interleukin-1β (IL-1β) and slow the growth of melanoma tumors. nih.govacs.org

Structure-activity relationship studies on sulfonamide-based NLRP3 inhibitors have indicated that while the core structure allows for modifications, the sulfonamide and benzyl (B1604629) moieties are crucial for maintaining selectivity for the NLRP3 inflammasome. nih.gov

Antiarrhythmic Potential and Cardiovascular Effects

An extensive review of scientific literature and pharmacological databases did not yield specific studies investigating the antiarrhythmic potential or direct cardiovascular effects of this compound. While the broader class of sulfonamides includes compounds that have been investigated for cardiovascular properties, such as certain diuretics and antiarrhythmic agents, research specifically detailing the activity of this compound in this area is not publicly available. nih.govnih.govnih.gov For instance, research has been published on N-[(omega-amino-1-hydroxyalkyl)phenyl]methanesulfonamide derivatives, a different class of sulfonamides, which have shown Class III antiarrhythmic activity. nih.gov However, these findings cannot be extrapolated to this compound, and dedicated studies are required to determine if it possesses any activity related to cardiac rhythm regulation or other cardiovascular functions.

Due to the absence of specific research data, no data table on the antiarrhythmic or cardiovascular effects of this compound can be provided.

Neurodegenerative Disease Research

There is currently a lack of specific research investigating the role or potential efficacy of this compound in the context of neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The field of neurodegenerative research is actively exploring a wide range of chemical structures to identify new therapeutic agents that can modify disease progression. parkinsons.org.ukscitechdaily.com However, based on available literature, this compound has not been a specific focus of these investigations. While broader chemical classes related to sulfonamides may be under investigation, no direct studies on this particular compound's interaction with pathways relevant to neurodegeneration have been published.

As no specific data is available, a data table for the effects of this compound in neurodegenerative disease research cannot be compiled.

Antidiabetic Applications

Investigations into the antidiabetic properties of benzenesulfonamide derivatives have been conducted, with some compounds showing potential as hypoglycemic agents. nih.govnih.govnih.gov These studies often explore how modifications to the benzenesulfonamide scaffold influence activity, for example, by acting as inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 or as agonists for receptors like PPARγ. nih.govnih.gov However, a specific examination of this compound for antidiabetic applications does not appear in the current body of scientific literature. Research into its potential effects on glucose metabolism, insulin sensitivity, or other diabetes-related pathways has not been specifically reported.

Given the lack of dedicated studies, a data table summarizing the antidiabetic applications of this compound cannot be generated.

Antimalarial and Antiviral Activities

The sulfonamide functional group is a component of various compounds that have been explored for their antimicrobial properties, including antimalarial and antiviral activities. nih.govnih.gov Research has shown that certain sulfonamide derivatives can inhibit the growth of pathogens, including the Plasmodium falciparum parasite responsible for malaria and various viruses. nih.govnih.gov However, the scientific literature lacks specific studies focused on the antimalarial or antiviral efficacy of this compound. Its activity against viral replication or malarial parasites has not been characterized, and it is not mentioned in studies evaluating novel therapeutic agents for these infectious diseases.

Without specific research findings, a data table detailing the antimalarial and antiviral activities of this compound cannot be created.

Computational and in Silico Studies

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This analysis is crucial for understanding the potential interactions that can stabilize a ligand-protein complex. For benzenesulfonamide (B165840) derivatives, docking studies have revealed common binding patterns, particularly their interaction with metalloenzymes like carbonic anhydrases. researchgate.nettandfonline.com

The sulfonamide group is a key zinc-binding group, and in many enzyme active sites, it coordinates with the zinc ion. tandfonline.com The nitrogen atom of the sulfonamide and one of the oxygen atoms typically form strong interactions with the zinc. The benzene (B151609) ring and its substituents then extend into the active site cavity, forming additional interactions with nearby amino acid residues.

In the case of 4-(aminomethyl)-N-methylbenzenesulfonamide, the N-methyl group on the sulfonamide nitrogen can influence the binding orientation and affinity. tandfonline.com The aminomethyl group at the para-position of the benzene ring can form hydrogen bonds with amino acid residues in the active site, further stabilizing the complex. The specific interactions would, of course, depend on the topology and chemical nature of the target protein's active site.

A hypothetical binding mode of this compound in a generic enzyme active site is detailed in the table below, based on common interactions observed for similar sulfonamides.

| Interaction Type | Functional Group of Ligand | Potential Interacting Residue/Component |

| Metal Coordination | Sulfonamide group (-SO₂NH-) | Catalytic Zinc ion (Zn²⁺) |

| Hydrogen Bond | Aminomethyl group (-CH₂NH₂) | Aspartate, Glutamate, Serine |

| Hydrogen Bond | Sulfonamide NH | Threonine, Serine |

| Hydrophobic Interaction | Benzene ring | Phenylalanine, Leucine, Valine |

| van der Waals | N-methyl group (-NHCH₃) | Alanine, Valine |

Structure-Activity Relationship (SAR) Prediction

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For benzenesulfonamide derivatives, SAR has been extensively studied, providing a basis for predicting the activity of novel analogs. nih.govmdpi.com

The nature and position of substituents on the benzene ring and the sulfonamide nitrogen are critical determinants of activity and selectivity. tandfonline.com

Substitution on the Sulfonamide Nitrogen: The presence of an N-methyl group, as in this compound, creates a secondary sulfonamide. This modification can alter the compound's acidity and steric profile, which in turn affects its binding affinity and selectivity for different enzyme isoforms. tandfonline.com

Substitution on the Benzene Ring: The 4-(aminomethyl) group introduces a basic center and a hydrogen bond donor. The methylene (B1212753) spacer between the amino group and the benzene ring provides conformational flexibility, allowing the amino group to orient itself optimally for interaction with the target protein. chemicalbook.com The position of this group is also crucial; para-substituted benzenesulfonamides often show different activity profiles compared to their meta- or ortho-isomers. researchgate.net

Based on the SAR of related compounds, modifications to this compound could have the following predicted effects:

| Structural Modification | Predicted Effect on Activity | Rationale |

| Replacement of N-methyl with larger alkyl group | Potentially decreased activity | Increased steric hindrance may disrupt optimal binding. |

| Altering the position of the aminomethyl group | Significant change in activity and selectivity | The geometry of the active site often favors a specific substitution pattern. |

| Acylation of the aminomethyl group | Altered solubility and potential for new interactions | The introduction of an acyl group can change the electronic and steric properties. |

| Introduction of further substituents on the ring | Varied effects depending on the substituent | Electron-donating or withdrawing groups can modulate the pKa of the sulfonamide. |

Computational Modeling of Biological Interactions

Computational modeling extends beyond simple docking to include more dynamic and comprehensive simulations of a compound's behavior in a biological environment. Techniques like molecular dynamics (MD) simulations can provide insights into the stability of a ligand-protein complex over time, the role of solvent molecules, and the conformational changes that may occur upon binding. nih.govnih.gov

For this compound, an MD simulation could be employed to study its interaction with a specific target protein. Such a simulation would start with the docked pose of the compound in the active site and then simulate the movements of all atoms in the system over a period of time. This would allow for the analysis of the stability of key hydrogen bonds and hydrophobic interactions, and could reveal the most stable binding conformation.

Furthermore, computational models can be used to predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). mdpi.com These models use the chemical structure of a compound to estimate properties like its solubility, membrane permeability, and potential for metabolic breakdown. For instance, the presence of the polar aminomethyl and sulfonamide groups in this compound would be expected to influence its water solubility.

The table below summarizes some of the key computational models and their applications to the study of this compound.

| Computational Model | Purpose | Predicted Insights for this compound |

| Molecular Dynamics (MD) Simulation | To simulate the dynamic behavior of the ligand-protein complex. nih.govnih.gov | Assessment of binding stability, identification of key stable interactions, and observation of conformational changes. |

| Quantitative Structure-Activity Relationship (QSAR) | To correlate structural features with biological activity. nih.gov | Prediction of inhibitory potency based on physicochemical descriptors and structural motifs. |

| Pharmacophore Modeling | To identify the essential 3D arrangement of functional groups for biological activity. | Generation of a 3D model of key interaction points for virtual screening of other potential ligands. |

| ADME Prediction Models | To predict pharmacokinetic properties. mdpi.com | Estimation of solubility, permeability, and potential metabolic pathways. |

Derivative Synthesis and Structure Activity Relationship Sar Exploration

Modification of the Amine Moiety

The primary amino group in the aminomethyl side chain is a key site for synthetic alteration, often through N-alkylation or N-acylation reactions. These modifications can significantly impact the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn affects its interaction with biological targets. monash.edu

N-alkylation introduces alkyl groups onto the amine nitrogen. This can be achieved through various methods, including reductive amination or direct alkylation using alkyl halides. clockss.org For instance, N-methylation, a common modification in peptide chemistry, has been shown to increase lipophilicity and enhance membrane permeability. monash.edu The synthesis of N-benzyl-4-methylbenzenesulfonamides has been accomplished through a two-step process involving the initial formation of a primary sulfonamide followed by benzylation. nsf.gov

N-acylation involves the reaction of the amine with acylating agents like aroyl chlorides. researchgate.net This introduces an amide linkage, which can serve as a hydrogen bond donor and acceptor, potentially altering the binding affinity of the molecule to its target. The synthesis of N-acylsulfonamides is a common strategy in medicinal chemistry. cardiff.ac.uk For example, coupling reactions between 4-(aminomethyl)benzenesulfonamide hydrochloride and various aroyl chlorides have been successfully performed in basic conditions to yield N-acylated derivatives. researchgate.net

| Modification Type | Synthetic Approach | Key Reagents | Potential SAR Impact | Reference |

|---|---|---|---|---|

| N-Alkylation | Direct alkylation of the amine or sulfonamide nitrogen. | Alkyl halides (e.g., benzyl (B1604629) bromide), alcohols with catalysts. nsf.govrsc.org | Increases lipophilicity, may alter receptor binding selectivity. monash.edu | monash.edunsf.govrsc.org |

| N-Acylation | Coupling reaction with carboxylic acid derivatives. | Aroyl chlorides, carboxylic acids with coupling agents (e.g., HBTU). clockss.orgresearchgate.net | Introduces H-bonding capabilities, can enhance target affinity. | clockss.orgresearchgate.net |

| Reaction with Acrylic Acid | Michael addition to form β-alanine derivatives. | Acrylic acid, hydroquinone (B1673460) catalyst. nih.gov | Introduces a carboxylic acid function, altering polarity and binding modes. | nih.gov |

Substitution on the Benzene (B151609) Ring

Introducing substituents onto the benzene ring is a fundamental strategy in medicinal chemistry to fine-tune the electronic properties, steric profile, and metabolic stability of a molecule. pressbooks.pub For benzenesulfonamide (B165840) derivatives, substitutions at various positions of the phenyl ring can profoundly influence their inhibitory potency and selectivity against different enzyme targets.

Common synthetic routes to achieve these modifications include electrophilic aromatic substitution reactions like halogenation, nitration, and Friedel-Crafts alkylation/acylation, with the directing effects of the existing substituents guiding the position of the new group. pressbooks.pub For example, the synthesis of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide involves starting with p-toluenesulfonyl chloride, which already has a methyl group on the ring. nih.gov

SAR studies on related benzenesulfonamide scaffolds have yielded important insights. For instance, in a series of 1,4-bis(arylsulfonamido)benzene derivatives, the introduction of an extra methoxy (B1213986) or 4-fluorobenzyloxy group onto the central phenyl ring led to a significant decrease in potency against the Keap1-Nrf2 protein-protein interaction. nih.gov Conversely, in another study on sulfamoyl benzamidothiazoles, it was found that a bis-substituted phenyl ring was essential for biological activity. nih.gov The position of the substituent is also critical; for example, in a series of 4-anilinoquinazoline (B1210976) inhibitors, substitution at the meta-position of the anilino ring with halogen atoms resulted in very potent compounds. drugdesign.org

| Substitution Type | Synthetic Method | Example Substituent | Observed SAR Effect | Reference |

|---|---|---|---|---|

| Alkylation | Friedel-Crafts Alkylation | Methyl (-CH₃) | Can enhance hydrophobic interactions within a binding pocket. nih.gov | nih.gov |

| Halogenation | Electrophilic Halogenation | Chlorine (-Cl), Fluorine (-F) | Alters electronic properties and can form halogen bonds, often increasing potency. drugdesign.org | drugdesign.org |

| Alkoxylation | Nucleophilic Aromatic Substitution or other multi-step sequences. | Methoxy (-OCH₃), Benzyloxy (-OCH₂Ph) | Can dramatically increase or decrease biological activity depending on the specific target and substitution pattern. nih.gov | nih.gov |

Alterations to the Sulfonamide Group

The sulfonamide group (-SO₂NH-) is a crucial pharmacophore in many drugs, acting as a key hydrogen bond donor and acceptor and as a stable, acidic moiety. researchgate.net Modifications to this group, either by altering the N-substituent or by replacing the entire group with a bioisostere, are critical for optimizing a compound's properties.

Synthesis of N-substituted sulfonamides is typically achieved by reacting a sulfonyl chloride with a primary or secondary amine. nsf.govnih.gov For example, N-allyl-N-benzyl-4-methylbenzenesulfonamide can be synthesized by first reacting 4-methylbenzenesulfonyl chloride with allylamine, followed by benzylation of the secondary sulfonamide nitrogen. nsf.gov The nature of the substituent on the nitrogen atom can influence the compound's conformation and its ability to form hydrogen bonds. nih.gov

Bioisosteric replacement is a powerful strategy where the sulfonamide group is swapped for another functional group with similar physical or chemical properties to improve potency, alter pharmacokinetics, or reduce toxicity. cambridgemedchemconsulting.com The N-acylsulfonamide moiety, for instance, is often considered a bioisostere for carboxylic acids. cardiff.ac.uk Other bioisosteric replacements for amides and sulfonamides include five-membered heterocyclic rings like triazoles, imidazoles, oxadiazoles, or oxazoles. drughunter.com These rings can mimic the hydrogen bonding properties of the original group while offering improved metabolic stability. drughunter.com For example, the replacement of a dihydropyrazole ring with imidazole (B134444) or oxazole (B20620) has been explored in the design of potent receptor antagonists containing a sulfonamide moiety. nih.gov

| Modification Strategy | Description | Example Replacement/Modification | Rationale / Potential Outcome | Reference |

|---|---|---|---|---|

| N-Substitution | Replacing the N-methyl group with other alkyl or aryl groups. | N-allyl, N-benzyl, N-aryl groups. nsf.govresearchgate.net | Modulates lipophilicity, steric bulk, and hydrogen bonding capacity. nsf.gov | nsf.govresearchgate.net |

| Bioisosteric Replacement | Replacing the entire sulfonamide or part of it with a different functional group. | N-Acylsulfonamide, Triazole, Oxadiazole, Isoxazole. cardiff.ac.ukdrughunter.com | To improve physicochemical properties, metabolic stability, and potency. cardiff.ac.ukcambridgemedchemconsulting.com | cardiff.ac.ukcambridgemedchemconsulting.comdrughunter.com |

Hybrid Compounds and Molecular Hybridization Strategies

Molecular hybridization is a drug design strategy that involves combining two or more distinct pharmacophores into a single molecule. The goal is to create a hybrid compound with an improved affinity and efficacy profile, or with a dual mode of action that can address multiple biological targets simultaneously. The 4-(aminomethyl)benzenesulfonamide scaffold is an excellent starting point for creating such hybrids.

The synthesis of these hybrids often involves linking the core structure to another pharmacologically active moiety, such as a heterocycle, via one of its reactive sites (amine, benzene ring, or sulfonamide). For example, derivatives of 4-aminobenzenesulfonamide have been synthesized where the amino group is used as a linker to attach various heterocyclic systems, including pyrazoles, pyrroles, oxadiazoles, and triazoles. nih.gov In another example, quinazolinone-substituted p-aminobenzenesulfonamides were synthesized to explore their antimicrobial activities. researchgate.net

A study on 12-lipoxygenase inhibitors involved the optimization of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold, which is a hybrid of a benzenesulfonamide and a substituted benzylamine. nih.gov This work led to the discovery of potent and selective inhibitors. nih.gov Similarly, hybrid molecules have been created by reacting trimetazidine (B612337), a piperazine-containing drug, with various sulfonyl chlorides to produce novel sulfonamide derivatives. mdpi.com

| Hybrid Moiety | Linkage Point on Core Structure | Synthetic Strategy | Therapeutic Target/Goal | Reference |

|---|---|---|---|---|

| Quinazolinone | Amine group of p-aminobenzenesulfonamide | Multi-step synthesis involving intermediate formation. | Antimicrobial agents. researchgate.net | researchgate.net |

| Substituted Benzylamine | Amine group of benzenesulfonamide | Medicinal chemistry optimization of a lead scaffold. | Lipoxygenase inhibitors. nih.gov | nih.gov |

| Piperazine (Trimetazidine) | Sulfonamide group | Reaction of trimetazidine with a sulfonyl chloride. | Creating novel sulfonamide derivatives with potential cardiovascular effects. mdpi.com | mdpi.com |

| Various Heterocycles (Pyrazole, Pyrrole, Oxadiazole) | Amine group of p-aminobenzenesulfonamide | Cyclization reactions starting from hydrazide intermediates. | Carbonic anhydrase inhibitors. nih.gov | nih.gov |

Future Research Directions and Therapeutic Potential

Development of Novel Therapeutic Agents

The 4-(aminomethyl)-N-methylbenzenesulfonamide structure is a "privileged scaffold," meaning it can be used to build molecules that bind to multiple, diverse biological targets. Its amine and sulfonamide functional groups are highly reactive, allowing chemists to systematically modify the structure to create new drug candidates with improved pharmacological properties. nih.gov Research is actively exploring its potential in creating a new generation of targeted therapies.

A primary focus has been the development of novel inhibitors for enzymes critical to disease progression. sci-hub.se The benzenesulfonamide (B165840) moiety is a well-established zinc-binding group, making it an ideal feature for targeting metalloenzymes like carbonic anhydrases (CAs). mdpi.com By modifying the scaffold, researchers have designed potent and selective inhibitors for specific CA isoforms, such as CA IX, which is overexpressed in many solid tumors and contributes to the acidic microenvironment that promotes cancer growth. rsc.org These novel benzenesulfonamide derivatives have shown significant anticancer activity in preclinical studies. rsc.org

Beyond cancer, this scaffold is being used to design new treatments for other conditions. For example, derivatives have been optimized to create potent and selective inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in inflammation, skin diseases, thrombosis, and diabetes. nih.gov Other research has focused on creating dual-target inhibitors, such as molecules that simultaneously disrupt tubulin polymerization and inhibit the STAT3 signaling pathway, both of which are important in cancer development. nih.gov This multi-targeted approach, built from the benzenesulfonamide core, offers the potential for more effective antitumor agents. nih.gov

| Therapeutic Target | Associated Disease(s) | Role of Benzenesulfonamide Scaffold | Reference |

|---|---|---|---|

| Carbonic Anhydrase IX (CA IX) | Cancer (various solid tumors) | Acts as a zinc-binding group to selectively inhibit the enzyme. | rsc.org |

| 12-Lipoxygenase (12-LOX) | Inflammation, Cancer, Diabetes, Thrombosis | Forms the core structure for potent and selective enzyme inhibitors. | nih.gov |

| Tubulin and STAT3 | Cancer | Serves as the backbone for dual-target inhibitors. | nih.gov |

| Dihydropteroate (B1496061) Synthase (DHPS) | Bacterial Infections | Acts as a competitive inhibitor, mimicking the natural substrate pABA. | researchgate.net |

Addressing Drug Resistance and Selectivity

A major challenge in modern medicine is the emergence of drug resistance and the lack of selectivity in many existing therapies, which can lead to significant side effects. The this compound scaffold provides a robust platform for designing molecules that can overcome these hurdles.

In bacterial infections, resistance to traditional sulfonamide antibiotics is widespread. nih.gov This often occurs through the acquisition of resistance genes (like sul1 and sul2) that produce modified versions of the target enzyme, dihydropteroate synthase (DHPS), which have a lower affinity for the drug but can still bind the natural substrate, para-aminobenzoic acid (pABA). nih.govresearchgate.netsemanticscholar.org Future research aims to design new sulfonamide derivatives based on scaffolds like this compound that can either effectively inhibit these resistant enzymes or bypass the resistance mechanism entirely. springernature.com The key is to create a molecule that the resistant enzyme cannot easily distinguish from its natural substrate. nih.govsemanticscholar.org

In cancer therapy, selectivity is paramount. Many human carbonic anhydrase inhibitors, for example, suffer from a lack of selectivity, inhibiting multiple isoforms of the enzyme throughout the body and causing side effects. semanticscholar.org Research is focused on designing derivatives that selectively target tumor-associated isoforms like hCA IX and hCA XII while avoiding common isoforms like hCA I and hCA II. mdpi.comrsc.org By carefully modifying the periphery of the benzenesulfonamide scaffold, scientists can fine-tune the binding properties of the molecule to fit the unique active site of the target isoform, thereby improving selectivity and reducing off-target effects. rsc.orgnih.gov

| Challenge | Mechanism | Design Strategy Using Benzenesulfonamide Scaffold | Reference |

|---|---|---|---|

| Bacterial Sulfonamide Resistance | Expression of resistant DHPS enzymes (Sul1, Sul2) that do not bind the drug effectively. | Develop new derivatives that mimic the natural substrate (pABA) more closely to inhibit resistant enzymes. | nih.govspringernature.com |

| Low Selectivity of CA Inhibitors | Inhibition of multiple CA isoforms (e.g., I, II) in healthy tissues, leading to side effects. | Modify the scaffold to create molecules that specifically fit the active site of tumor-associated isoforms (e.g., IX, XII). | mdpi.comrsc.orgsemanticscholar.org |

Translational Research and Clinical Development

The ultimate goal of developing novel agents from the this compound scaffold is their successful translation from the laboratory to clinical use. This involves a rigorous process of preclinical testing and subsequent clinical trials to establish safety and efficacy in humans. While many derivatives are currently in the early, preclinical stages of discovery and optimization, the broader class of benzenesulfonamide inhibitors serves as a promising precedent. rsc.orgnih.gov

An example of this translational pathway is the compound SLC-0111, a sulfonamide-based inhibitor of carbonic anhydrase IX that has advanced into clinical trials for the treatment of advanced solid tumors. mdpi.com The development of SLC-0111 demonstrates that by leveraging a sulfonamide core, it is possible to create selective, potent agents that are viable candidates for clinical investigation.

Future efforts for derivatives of this compound will involve comprehensive preclinical evaluation, including studies on their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their in vivo efficacy in animal models of disease. rsc.orgnih.gov Compounds that demonstrate a promising profile—high potency, selectivity, and favorable pharmacokinetics—can then be nominated for investigational new drug (IND) enabling studies, with the aim of initiating Phase I clinical trials. Although no derivatives of this compound are themselves in clinical trials yet, the foundational research provides a clear path forward for their potential development into future medicines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(aminomethyl)-N-methylbenzenesulfonamide, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is typically synthesized via chlorosulfonation of substituted acids (e.g., 4-methylbenzoic acid) using thionyl chloride (SOCl₂), followed by reaction with aminosulfonamides in the presence of pyridine. Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of acid to SOCl₂), reaction temperature (70–80°C for acyl chloride formation), and solvent polarity (anhydrous dichloromethane or THF) . Post-synthesis purification involves recrystallization from ethanol/water mixtures. Yield improvements (60–85%) are achieved by inert atmosphere use and slow reagent addition .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Key Techniques :

- FT-IR : Confirms sulfonamide (-SO₂NH-) and amine (-NH₂) groups via peaks at 1150–1300 cm⁻¹ (S=O asymmetric stretching) and 3300–3500 cm⁻¹ (N-H stretching) .

- ¹H/¹³C NMR : Assigns methyl (-CH₃) and aminomethyl (-CH₂NH₂) protons (δ 2.3–2.5 ppm and δ 3.8–4.1 ppm, respectively) .

- Elemental Analysis (CHNS) : Validates molecular formula (e.g., C₈H₁₂N₂O₂S) with <0.5% deviation .

- Melting Point : Serves as a purity indicator; deviations >2°C suggest impurities .

Q. How does the reactivity of this compound vary with pH, and what are its stability thresholds?

- pH-Dependent Behavior : The sulfonamide group undergoes hydrolysis in strongly acidic (pH <2) or alkaline (pH >10) conditions, forming sulfonic acid derivatives. Stability is optimal at pH 6–7. Kinetic studies show a half-life of >48 hours in neutral buffers (25°C) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Approach : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from assay conditions (e.g., buffer composition, temperature). Cross-validation using orthogonal methods (e.g., isothermal titration calorimetry vs. fluorescence quenching) is recommended. For example, conflicting cytotoxicity data can be resolved by standardizing cell lines (e.g., HEK293 vs. HeLa) and exposure times .

Q. How can QSAR models guide the design of this compound analogs with enhanced bioactivity?

- Methodology : Use 3D-QSAR (CoMFA/CoMSIA) with descriptors like LogP, polar surface area, and Hammett constants. For instance, electron-withdrawing substituents at the benzene ring improve carbonic anhydrase inhibition (R² = 0.89 in validation studies) . Molecular docking (e.g., AutoDock Vina) identifies key binding interactions, such as hydrogen bonding with Thr199 in CA II .

Q. What crystallographic insights explain the conformational flexibility of this compound in solid-state structures?

- Structural Analysis : X-ray diffraction reveals a twisted conformation between the benzene and sulfonamide moieties (dihedral angle: 25–35°). Intermolecular N-H···O=S hydrogen bonds (2.8–3.0 Å) stabilize the crystal lattice. Polymorphism studies show Form I (monoclinic, P2₁/c) is more thermodynamically stable than Form II (orthorhombic, Pbca) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.